

Veratraldehyde-d3: A Technical Guide to its Certificate of Analysis and Quality Control

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Compound of Interest

Compound Name: Veratraldehyde-d3

Cat. No.: B568796

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control methodologies for **Veratraldehyde-d3**. This deuterated analog of veratraldehyde is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard in analytical applications. Ensuring its chemical and isotopic purity is paramount for obtaining accurate and reproducible results.

Representative Certificate of Analysis: Veratraldehyde-d3

The following table summarizes the typical specifications found on a Certificate of Analysis for **Veratraldehyde-d3**. These parameters are established to confirm the identity, purity, and quality of the compound.

Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Identity by ^1H NMR	Conforms to structure	^1H NMR Spectroscopy
Identity by Mass Spectrometry	Conforms to structure	Mass Spectrometry (MS)
Purity by HPLC	$\geq 98.0\%$	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	$\geq 98\%$ Deuterium Incorporation	^1H NMR or Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography (GC)
Melting Point	41-45 °C	Melting Point Apparatus
Solubility	Soluble in ethanol, ether, and chloroform	Solubility Test

Experimental Protocols

Detailed methodologies for the key quality control experiments are outlined below. These protocols are based on established analytical techniques for both veratraldehyde and deuterated compounds.

Appearance

Method: Visual Inspection

Procedure:

- Place a representative sample of the **Veratraldehyde-d3** onto a clean, white surface.
- Visually inspect the sample under adequate lighting for its color and physical form.
- Record the observation. The expected appearance is a white to off-white solid.[\[1\]](#)

Identity by ^1H NMR Spectroscopy

Method: Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Objective: To confirm the chemical structure of **Veratraldehyde-d3** and to determine the degree of deuteration.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Veratraldehyde-d3** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- Instrument Parameters (Typical for a 400 MHz spectrometer):
 - Pulse Program: Standard single pulse
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis:
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the signals corresponding to the aromatic protons and the aldehyde proton.
 - The signal corresponding to the methoxy group protons at approximately 3.9 ppm should show a significantly reduced integral compared to the non-deuterated veratraldehyde, confirming the presence of the $-\text{OCD}_3$ group. The degree of deuteration can be calculated by comparing the integral of the residual methoxy proton signal to the integrals of the aromatic protons.

Identity by Mass Spectrometry

Method: Mass Spectrometry (MS), typically with Electron Ionization (EI)

Objective: To confirm the molecular weight of **Veratraldehyde-d3** and to provide further structural confirmation.

Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Use a standard electron ionization (EI) source.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 50-250).
- **Data Analysis:**
 - Identify the molecular ion peak (M^+). For **Veratraldehyde-d3** ($C_9H_7D_3O_3$), the expected molecular weight is approximately 169.19 g/mol .^[2] The mass spectrum should show a prominent peak at m/z 169.
 - Compare the fragmentation pattern with that of non-deuterated veratraldehyde. Key fragments will be shifted by +3 mass units.

Purity by High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.^[3]

Objective: To determine the chemical purity of the **Veratraldehyde-d3** sample by separating it from any non-deuterated veratraldehyde and other impurities.

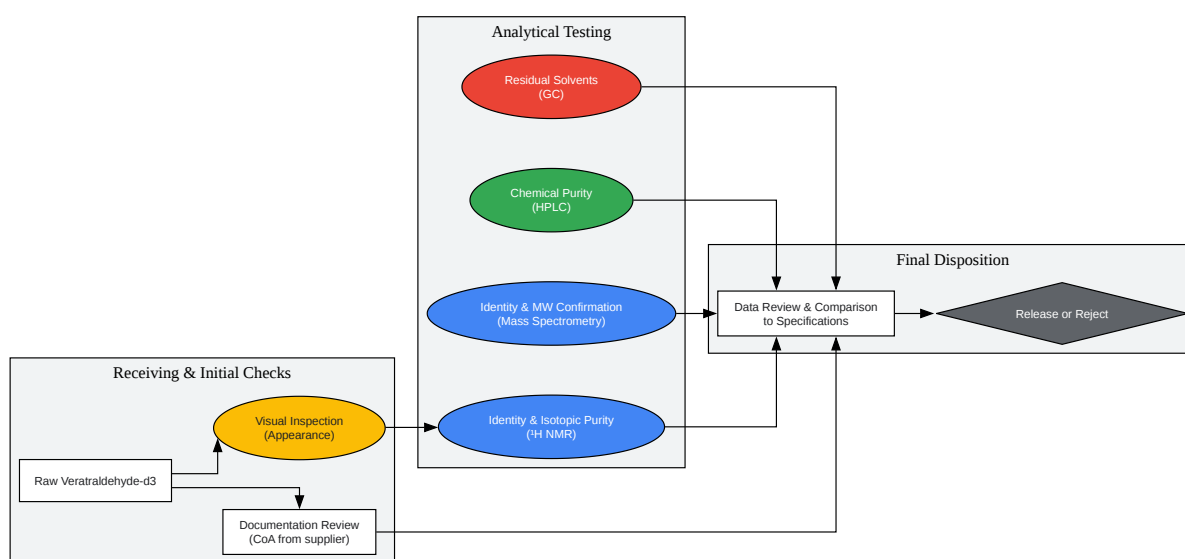
Procedure:

- **Instrumentation:** A standard HPLC system with a UV detector is used.^[3]
- **Chromatographic Conditions:**^[3]
 - **Column:** C18, 4.6 x 150 mm, 5 μ m particle size.^[3]
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Sample Preparation:
 - Accurately weigh and dissolve a known amount of **Veratraldehyde-d3** in the mobile phase to prepare a stock solution.
 - Prepare working solutions by diluting the stock solution to a suitable concentration for injection.
- Analysis:
 - Inject the sample onto the HPLC system.
 - Record the chromatogram.
 - The purity is calculated based on the area percentage of the main peak corresponding to **Veratraldehyde-d3**.

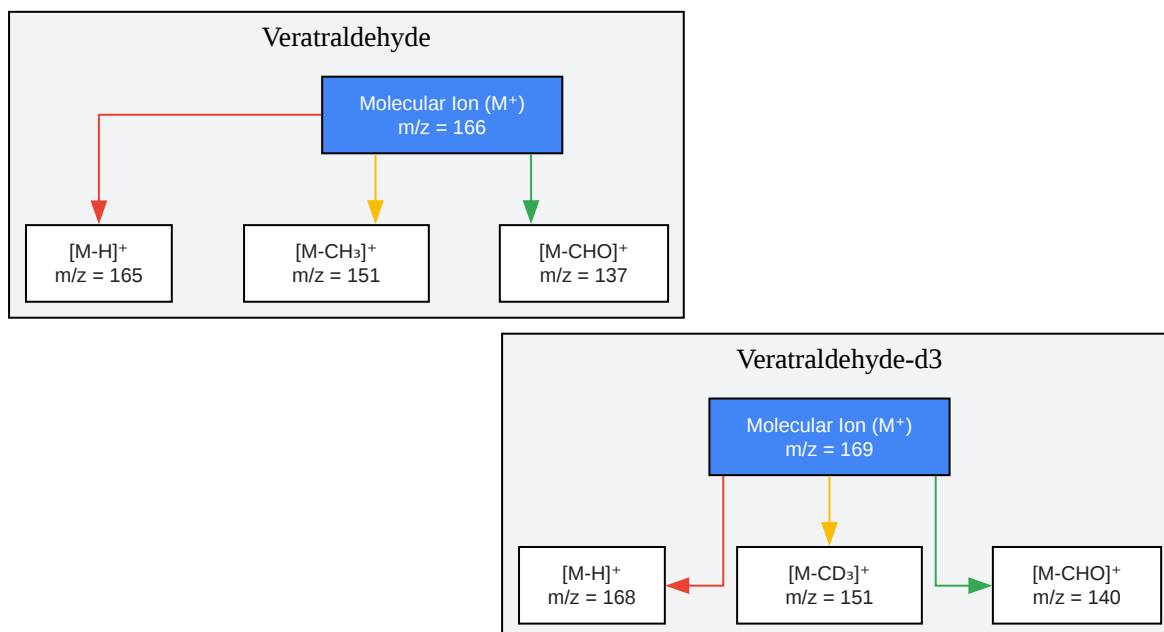
Mandatory Visualizations

The following diagrams illustrate key aspects of the quality control process for **Veratraldehyde-d3**.



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Caption: Quality Control Workflow for **Veratraldehyde-d3**.



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Caption: Mass Spectral Fragmentation of Veratraldehyde vs. **Veratraldehyde-d3**.

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